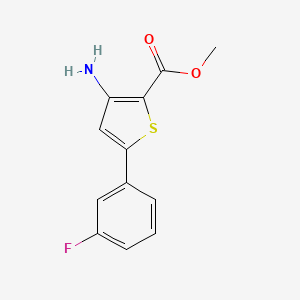
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H10FNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorophenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with thioglycolic acid in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the thiophene ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .
Biological Activity
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₀FNO₂S
- Molecular Weight : 251.28 g/mol
- CAS Number : 175137-08-3
- Melting Point : 153–155 °C
The compound features a thiophene ring substituted with an amino group and a fluorophenyl moiety, which contributes to its unique biological profile.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to exhibit significant activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . This suggests that the compound could be a candidate for further development in treating mycobacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of thiophene-based compounds exhibit promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) . The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance anticancer efficacy, making it a potential lead compound in cancer therapy.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and apoptosis pathways. The presence of the amino group may facilitate interactions with receptors or enzymes critical for these processes.
Case Studies
-
Study on Antimicrobial Activity :
A study published in Antimicrobial Agents and Chemotherapy evaluated various thiophene derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria and mycobacteria . -
Anticancer Screening :
Another investigation focused on the anticancer properties of this compound revealed significant cytotoxicity against multiple cancer cell lines. The study highlighted the potential for this compound to be developed into a chemotherapeutic agent .
Properties
Molecular Formula |
C12H10FNO2S |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 |
InChI Key |
GWAFTRGNRRLRRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















